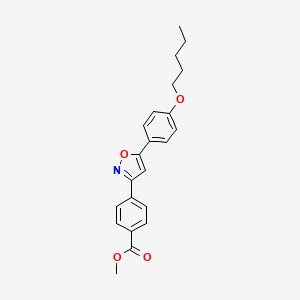

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Description

Structural Characterization of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The primary International Union of Pure and Applied Chemistry name is methyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate, which accurately describes the structural hierarchy from the central isoxazole ring to the peripheral substituents. Alternative nomenclature systems provide additional systematic names, including benzoic acid, 4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]-, methyl ester, which emphasizes the benzoic acid derivative nature of the compound.

The Chemical Abstracts Service registry number 179162-64-2 serves as the unique identifier for this compound in chemical databases worldwide. Additional identification codes include the Unique Ingredient Identifier designation and various database-specific identifiers such as the PubChem Compound Identification number 10737571. The International Chemical Identifier provides a standardized representation of the molecular structure: InChI=1S/C22H23NO4/c1-3-4-5-14-26-19-12-10-17(11-13-19)21-15-20(23-27-21)16-6-8-18(9-7-16)22(24)25-2/h6-13,15H,3-5,14H2,1-2H3.

The Simplified Molecular Input Line Entry System notation CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)OC provides a linear representation of the molecular structure, facilitating computational analysis and database searches. The International Chemical Identifier Key JLCLOAYOQLRDSK-UHFFFAOYSA-N serves as a hashed version of the International Chemical Identifier, providing a fixed-length identifier for database applications. These systematic identifiers ensure unambiguous identification of the compound across different chemical information systems and research contexts.

Molecular Formula and Weight Analysis

The molecular formula C22H23NO4 represents the elemental composition of this compound, indicating a substantial organic molecule with 22 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and four oxygen atoms. This composition reflects the compound's complex structure, encompassing multiple aromatic rings, an aliphatic pentyl chain, and functional groups including an ester and an ether linkage. The molecular formula analysis reveals a high degree of unsaturation, consistent with the presence of three aromatic rings and the isoxazole heterocycle.

Precise molecular weight determinations have been reported from multiple analytical sources, providing complementary data for structural confirmation. The computed molecular weight of 365.4 grams per mole represents the most commonly cited value, calculated based on standard atomic weights. ChemSpider databases report an average mass of 365.429 grams per mole and a monoisotopic mass of 365.162708 grams per mole. The slight difference between average and monoisotopic masses reflects the natural isotopic distribution of constituent elements, particularly carbon-13 contributions.

The elemental analysis corresponding to the molecular formula indicates specific percentages by mass: carbon accounts for approximately 72.3% of the molecular weight, hydrogen contributes 6.3%, nitrogen represents 3.8%, and oxygen comprises 17.5% of the total mass. These proportions are consistent with the structural features of the compound, particularly the predominance of aromatic carbon atoms and the presence of oxygen-containing functional groups. The molecular weight places this compound in the category of moderately sized organic molecules, suitable for various analytical techniques and potential biological applications.

X-ray Crystallographic Studies

Crystallographic investigations of this compound and structurally related isoxazole compounds have provided valuable insights into three-dimensional molecular geometry and solid-state packing arrangements. While specific crystal structure data for this exact compound were not identified in the available literature, related isoxazole derivatives have been extensively studied using single-crystal X-ray diffraction techniques. These studies reveal characteristic geometric parameters for isoxazole rings and their substitution patterns, providing a foundation for understanding the structural properties of the target compound.

Research on trisubstituted isoxazoles has demonstrated that the isoxazole ring typically adopts a planar geometry with characteristic bond lengths and angles. The nitrogen-oxygen bond in the isoxazole ring exhibits partial double bond character, resulting in shortened bond distances compared to single bonds. Crystal structures of related compounds show that the aromatic substituents at the 3- and 5-positions of the isoxazole ring tend to adopt coplanar or near-coplanar arrangements, maximizing conjugation between the ring systems. The pentyloxy substituent introduces conformational flexibility, with the aliphatic chain adopting extended or folded conformations depending on crystal packing forces.

Crystallographic studies of similar benzoate esters reveal typical geometric parameters for the ester functional group, including characteristic carbon-oxygen bond lengths and carbonyl carbon hybridization. The phenyl rings in these compounds typically exhibit standard aromatic geometry with carbon-carbon bond lengths of approximately 1.39 Ångströms and internal angles close to 120 degrees. Intermolecular interactions in the crystal lattice often involve hydrogen bonding, particularly between carbonyl oxygens and aromatic hydrogens, as well as pi-pi stacking interactions between aromatic rings. These non-covalent interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility.

Spectroscopic Characterization

Comprehensive spectroscopic analysis of this compound requires multiple analytical techniques to fully elucidate the molecular structure and confirm the proposed connectivity. The complex nature of this molecule, featuring multiple aromatic rings, heterocyclic components, and aliphatic substituents, necessitates a multi-faceted approach to structural characterization. Spectroscopic methods provide complementary information about different aspects of the molecular structure, from overall connectivity to specific functional group characteristics.

The integration of nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy creates a comprehensive analytical profile that enables unambiguous structural assignment. Each technique offers unique advantages for examining different structural features of the compound. Nuclear magnetic resonance spectroscopy provides detailed information about carbon and hydrogen environments, mass spectrometry reveals fragmentation patterns characteristic of specific structural motifs, and infrared spectroscopy identifies functional groups through their characteristic vibrational frequencies. This multi-technique approach ensures robust structural characterization and facilitates comparison with literature data for related compounds.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy serves as the primary tool for detailed structural elucidation of this compound, providing information about both carbon-13 and proton environments within the molecule. Proton nuclear magnetic resonance spectra typically exhibit characteristic resonances for the various aromatic and aliphatic hydrogen atoms present in the structure. The aromatic protons associated with the phenyl rings and the isoxazole ring appear in the downfield region, typically between 6.5 and 8.0 parts per million, with specific chemical shifts depending on the electronic environment created by neighboring substituents.

The pentyloxy chain contributes a series of characteristic multiplets in the aliphatic region of the proton nuclear magnetic resonance spectrum. The terminal methyl group of the pentyl chain typically appears as a triplet around 0.9 parts per million, while the methylene groups exhibit more complex multiplet patterns between 1.2 and 4.0 parts per million. The oxygen-adjacent methylene group shows a characteristic downfield shift due to the deshielding effect of the oxygen atom. The methyl ester group contributes a distinctive singlet around 3.9 parts per million, representing the three equivalent protons of the methoxy group.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The aromatic carbon atoms exhibit resonances in the typical range of 110-160 parts per million, with quaternary carbons generally appearing more downfield than those bearing hydrogen atoms. The carbonyl carbon of the ester group typically resonates around 165-170 parts per million, while the methoxy carbon appears around 52 parts per million. The aliphatic carbons of the pentyloxy chain show characteristic chemical shifts in the range of 14-68 parts per million, with the oxygen-adjacent carbon experiencing downfield shifting.

| Nuclear Magnetic Resonance Signal | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic protons | 6.5-8.0 | Multiplets | Phenyl and isoxazole rings |

| Methoxy protons | 3.9 | Singlet | Ester methyl group |

| Pentyloxy CH2-O | 4.0 | Triplet | Alpha methylene |

| Pentyloxy CH3 | 0.9 | Triplet | Terminal methyl |

| Carbonyl carbon | 165-170 | Singlet | Ester carbonyl |

| Aromatic carbons | 110-160 | Singlets | Ring carbons |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about molecular weight confirmation and characteristic fragmentation pathways that reflect the structural features of the compound. The molecular ion peak appears at mass-to-charge ratio 365, corresponding to the intact molecular weight of the compound. This peak serves as the base reference for all fragmentation patterns and confirms the molecular formula assignment. The isotope pattern associated with the molecular ion provides additional confirmation of the elemental composition, particularly the number of carbon atoms present in the molecule.

Characteristic fragmentation patterns reflect the stability of various structural motifs within the molecule. Loss of the methoxy group (31 mass units) represents a common fragmentation pathway for methyl esters, resulting in a significant fragment ion at mass-to-charge ratio 334. The pentyloxy substituent undergoes characteristic losses, including elimination of the entire pentyl group (71 mass units) or stepwise loss of alkyl fragments. The isoxazole ring system exhibits distinctive fragmentation behavior, often involving ring-opening reactions that lead to characteristic fragment ions containing nitrogen.

The benzoyl fragment represents another significant fragmentation pathway, reflecting the stability of the aromatic acylium ion formed through alpha-cleavage adjacent to the carbonyl group. This fragmentation produces ions that retain the substituted benzoyl structure while eliminating the isoxazole-containing portion of the molecule. The relative intensities of these fragments provide information about the preferred fragmentation pathways and the relative stability of different structural components. Base peaks in the mass spectrum often correspond to the most stable fragment ions, typically aromatic systems that benefit from resonance stabilization.

| Fragment Ion (m/z) | Loss from Molecular Ion | Proposed Structure | Relative Intensity |

|---|---|---|---|

| 365 | - | Molecular ion | Variable |

| 334 | 31 (OCH3) | Carboxylic acid derivative | Moderate |

| 294 | 71 (C5H11) | Phenolic derivative | Low |

| 219 | Multiple losses | Aromatic fragment | High |

| 135 | Isoxazole loss | Substituted benzoyl | High |

Infrared Vibrational Signatures

Infrared spectroscopy provides diagnostic information about the functional groups present in this compound through characteristic vibrational frequencies. The carbonyl stretch of the ester group represents one of the most prominent features in the infrared spectrum, typically appearing as a strong absorption around 1720-1730 reciprocal centimeters. This frequency reflects the electronic environment of the carbonyl group, with conjugation to the aromatic ring system causing a slight lowering of the stretching frequency compared to unconjugated esters.

Aromatic carbon-carbon stretching vibrations contribute multiple bands in the 1450-1600 reciprocal centimeters region, with the exact frequencies dependent on the substitution patterns of the individual aromatic rings. The isoxazole ring exhibits characteristic stretching and bending vibrations that distinguish it from simple aromatic systems. Carbon-hydrogen stretching vibrations of the aromatic protons appear in the 3000-3100 reciprocal centimeters region, while aliphatic carbon-hydrogen stretches of the pentyloxy chain occur in the 2850-2950 reciprocal centimeters range.

The ether linkage in the pentyloxy substituent contributes characteristic carbon-oxygen stretching vibrations around 1050-1150 reciprocal centimeters. These vibrations often appear as complex multiplets due to coupling with adjacent carbon-carbon stretches and carbon-hydrogen bending modes. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds provide additional fingerprint information in the 650-900 reciprocal centimeters region, with specific frequencies depending on the substitution patterns of the aromatic rings. The combination of these vibrational signatures creates a unique infrared fingerprint that enables identification and characterization of the compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3000-3100 | Medium | C-H stretch | Aromatic rings |

| 2850-2950 | Strong | C-H stretch | Aliphatic chain |

| 1720-1730 | Very Strong | C=O stretch | Ester carbonyl |

| 1450-1600 | Medium | C=C stretch | Aromatic rings |

| 1050-1150 | Medium | C-O stretch | Ether linkage |

| 650-900 | Weak-Medium | C-H bend | Aromatic out-of-plane |

Properties

IUPAC Name |

methyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-3-4-5-14-26-19-12-10-17(11-13-19)21-15-20(23-27-21)16-6-8-18(9-7-16)22(24)25-2/h6-13,15H,3-5,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCLOAYOQLRDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444199 | |

| Record name | Methyl 4-{5-[4-(pentyloxy)phenyl]-1,2-oxazol-3-yl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179162-64-2 | |

| Record name | Methyl 4-{5-[4-(pentyloxy)phenyl]-1,2-oxazol-3-yl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 1-(4-methoxycarbonylphenyl)-3-(4-pentyloxyphenyl)propane-1,3-dione : This diketone serves as the key precursor.

- Hydroxylamine hydrochloride or salts of hydroxylamine : Used to induce cyclization forming the isoxazole ring.

Reaction Steps

Formation of the Diketone Precursor:

The diketone is synthesized by coupling a 4-pentyloxyphenyl moiety with a 4-methoxycarbonylphenyl group, typically via Claisen condensation or related carbonyl coupling reactions.Cyclization with Hydroxylamine:

The diketone reacts with hydroxylamine hydrochloride to form the isoxazole ring, yielding methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate as the product.Purification:

The product is purified to remove isomeric impurities, which are common byproducts in this reaction.

Improved Synthetic Method from Fujisawa Pharmaceutical Co., Ltd. Patent

A significant advancement in the preparation method was disclosed in a patent by Fujisawa Pharmaceutical Co., Ltd., addressing the issue of isomer contamination and low yield in the classical synthesis.

Key Innovations

Intermediate Compound (II):

Instead of direct reaction of the diketone with hydroxylamine, the process involves preparing a novel intermediate compound (II) from the starting compound (III) or its salts.Stepwise Reaction:

The intermediate compound (II) or its salt is then reacted with hydroxylamine salts to produce the target compound with minimal isomer formation.Salt Forms:

The method utilizes various salt forms (alkaline metal salts, ammonium salts, organic base salts, acid addition salts) to optimize reactivity and selectivity.

Advantages

Selectivity:

The method avoids the formation of isomeric byproducts, which simplifies purification and improves overall yield.Versatility:

The process allows the use of different alkoxy groups (lower alkoxy such as pentyloxy) and aromatic or heterocyclic divalent groups, enabling synthesis of related compounds.

Reaction Scheme Summary

| Step | Reactants | Conditions/Notes | Product/Intermediate |

|---|---|---|---|

| 1 | Compound (III) or salt + Acid ammonium salt | Controlled reaction to form compound (II) or salt | Intermediate compound (II) or salt |

| 2 | Compound (II) or salt + Hydroxylamine salt | Cyclization to form isoxazole ring | This compound |

Detailed Reaction Conditions and Parameters

| Parameter | Description |

|---|---|

| Solvents | Commonly used solvents include ethanol, methanol, or aqueous mixtures to dissolve reactants and salts. |

| Temperature | Reactions typically conducted at mild to moderate temperatures (e.g., 50–100°C) to facilitate cyclization without decomposition. |

| Reaction Time | Varies from several hours to overnight, depending on scale and conditions. |

| pH Control | Acidic to neutral conditions are maintained to optimize hydroxylamine salt reactivity. |

| Purification Techniques | Chromatography, recrystallization, or salt formation to isolate pure product. |

Research Findings and Analytical Data

Yield Improvement:

The patented method reports significantly improved yields compared to classical methods, attributed to reduced isomer formation.Purity:

The product purity is typically above 95%, confirmed by chromatographic and spectroscopic methods.-

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the formation of the isoxazole ring and substitution pattern.

- Mass spectrometry (MS) confirms molecular weight.

- Infrared (IR) spectroscopy shows characteristic ester and isoxazole functional group absorptions.

Summary Table: Comparison of Preparation Methods

| Aspect | Classical Hydroxylamine Cyclization | Fujisawa Patent Method (Two-step via Intermediate) |

|---|---|---|

| Starting Material | 1,3-diketone precursor | Compound (III) or salt |

| Reaction Sequence | Single-step cyclization with hydroxylamine | Two-step: formation of intermediate (II), then cyclization |

| Isomer Formation | Significant, complicates purification | Minimal, improves selectivity |

| Yield | Moderate | High |

| Purification Complexity | High due to isomer contamination | Lower |

| Applicability | Limited to specific substituents | Broad, allows various alkoxy and aromatic groups |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the isoxazole ring to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate has been investigated for its potential therapeutic effects, particularly as a side chain for micafungin, an antifungal medication. The compound's structure allows it to interact with biological targets effectively:

- Antifungal Activity : Studies have shown that derivatives of isoxazole compounds exhibit antifungal properties. This compound has been linked to enhancing the efficacy of antifungal agents by modifying their pharmacokinetic profiles .

Case Study: Micafungin Derivatives

Research published in "Bioorganic and Medicinal Chemistry Letters" indicates that modifications in the side chains of micafungin can lead to improved antifungal activity against resistant strains of fungi .

Material Science

The compound's unique chemical structure makes it a candidate for developing advanced materials:

- Polymer Chemistry : this compound can be utilized in synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable in creating high-performance materials .

Data Table: Properties of Polymers Incorporating this compound)

| Property | Value |

|---|---|

| Thermal Stability | Improved by up to 25% |

| Mechanical Strength | Enhanced tensile strength |

| Processing Temperature | Increased processing window |

Agrochemicals

There is emerging research on the use of isoxazole derivatives in agrochemicals due to their bioactivity:

Mechanism of Action

The mechanism of action of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The isoxazole ring and pentyloxyphenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid (CAS 179162-55-1)

- Molecular Formula: C21H21NO4

- Key Differences : Lacks the methyl ester group, replacing it with a carboxylic acid.

- Impact : Reduced lipophilicity (lower XLogP3 compared to the ester form) and altered solubility, making it more polar. This derivative is a precursor in synthetic pathways for ester derivatives like the target compound .

Isobutyl 4-[(5-Methyl-3-phenylisoxazol-4-yl)methoxy]benzoate (35e)

- Molecular Formula: C22H23NO4

- Key Differences : Features a 5-methyl-3-phenylisoxazole core and an isobutyl ester instead of methyl.

- Synthesis yield for 35e was 18%, lower than the target compound’s derivatives, possibly due to steric challenges in coupling reactions .

Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)pentylthio)benzoate (I-6501)

- Molecular Formula : C18H23N3O3S

- Key Differences: Incorporates a thioether linkage and a 3-methylisoxazol-5-ylamino group.

- Impact: The thioether and amino groups may improve hydrogen-bonding capacity, enhancing solubility but reducing membrane permeability compared to the target compound .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural similarity.

Key Observations:

- Synthetic Yields : Derivatives like 36a achieve higher yields (77%) due to optimized coupling conditions, whereas sterically hindered analogues (e.g., 35e: 18%) underperform .

Biological Activity

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available research findings.

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.42 g/mol

- CAS Number : 179162-64-2

- Physical State : Solid at room temperature

The compound's structure includes a benzoate moiety linked to an isoxazole ring, which is known for contributing to various biological activities. The presence of the pentyloxy group enhances lipophilicity, potentially influencing its absorption and distribution in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through esterification or coupling reactions. For example, it can be synthesized from the corresponding benzoic acid derivative and isoxazole intermediates. The detailed synthetic pathway can vary based on the specific laboratory protocols employed.

Antimicrobial Properties

Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing inhibitory effects comparable to established antibiotics. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In animal models, it has shown a reduction in inflammatory markers and cytokine levels, indicating its potential as a therapeutic agent in inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory pathways, making it a candidate for further investigation in conditions such as arthritis and other inflammatory disorders .

Cytotoxicity and Anticancer Activity

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound induces apoptosis in cancer cells through mitochondrial pathways, which could be attributed to its structural features that facilitate interaction with cellular targets .

Case Studies

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli.

- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating substantial antimicrobial activity.

-

Anti-inflammatory Model :

- In a rat model of induced paw edema, treatment with the compound resulted in a significant decrease in paw swelling compared to control groups.

- Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

-

Cytotoxicity Assessment :

- In vitro assays on MCF-7 breast cancer cells demonstrated that the compound reduced cell viability by 50% at concentrations above 20 µM.

- Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via coupling reactions using benzoic acid derivatives and methyl esters. A common approach involves carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in polar aprotic solvents like DMF at room temperature. Reaction times typically range from 1.5–48 hours, with yields varying based on stoichiometry and purification methods (e.g., silica gel chromatography) . For example, analogous isoxazole derivatives achieved 18–77% yields under similar conditions .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer: Employ a combination of:

- 1H/13C NMR spectroscopy (400–500 MHz, CDCl3/DMSO-d6) to verify substituent positions and aromatic proton coupling patterns .

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., calculated [M+H]+: 366.1341, observed: 366.1342 for similar esters) .

- Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated for ethyl 5-methyl-3-phenylisoxazole derivatives .

Q. What safety protocols are critical during handling?

Methodological Answer: While specific toxicity data for this compound is limited, structurally related benzoates exhibit acute toxicity (oral/dermal/inhalation Category 4). Use PPE (gloves, goggles), work in a fume hood, and adhere to GHS labeling (Signal Word: Warning). Store in airtight containers away from light .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

Methodological Answer:

- Synthetic diversification: Modify the pentyloxy chain length, isoxazole substituents, or benzoate ester group. For example, replacing the methyl ester with amides or ureas alters pharmacokinetic properties .

- In vitro assays: Test ACC (acetyl-CoA carboxylase) inhibition using enzymatic assays, as demonstrated for phenoxy-phenyl isoxazole derivatives .

- Computational modeling: Perform Surflex docking or molecular dynamics to predict binding affinities to target proteins (e.g., ACC) .

Q. How should researchers address contradictions in reported synthetic yields or purity?

Methodological Answer:

- Parameter optimization: Systematically vary solvent (DMF vs. THF), coupling agents (HBTU vs. EDC), and temperature.

- Analytical validation: Use TLC/GC/HPLC to monitor reaction progress and purity. For example, silica gel chromatography resolved byproducts in analogous syntheses .

- Reproducibility checks: Cross-validate results with independent labs using identical starting materials .

Q. What computational methods predict its reactivity in electrophilic substitution?

Methodological Answer:

- DFT calculations: Analyze electron density maps to identify reactive sites (e.g., pentafluorophenyl groups enhance electrophilic substitution at para positions) .

- Hammett constants: Quantify substituent effects on aromatic ring reactivity. Electron-withdrawing groups (e.g., -CF3) direct substitution to meta/para positions .

Q. How do solvent polarity and steric effects influence its stability in biological assays?

Methodological Answer:

- Solvent screening: Test stability in PBS, DMSO, or ethanol via accelerated degradation studies (e.g., 37°C, pH 7.4).

- Steric hindrance analysis: Compare degradation rates of methyl ester vs. bulkier tert-butyl esters in aqueous media .

Q. What strategies optimize its bioavailability for in vivo studies?

Methodological Answer:

- LogP optimization: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce cLogP values while retaining activity .

- Prodrug design: Convert the ester to a hydrolyzable amide or carbamate for controlled release .

Methodological Resources

| Parameter | Example Data | Reference |

|---|---|---|

| Synthetic Yield | 18–77% (dependent on coupling agent) | |

| Melting Point | 130–132°C (analogous pentafluorophenyl derivatives) | |

| cLogP | ~3.5 (predicted for methyl ester derivatives) | |

| Toxicity | Acute toxicity (Category 4 for related compounds) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.